molecular formula C11H16ClNO B1349706 2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 786728-93-6

2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B1349706
CAS No.: 786728-93-6
M. Wt: 213.7 g/mol
InChI Key: NAGJNVGLKPVFTG-UHFFFAOYSA-N
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Properties

IUPAC Name

2-chloro-1-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-7(2)13-8(3)5-10(9(13)4)11(14)6-12/h5,7H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGJNVGLKPVFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165584
Record name 2-Chloro-1-[2,5-dimethyl-1-(1-methylethyl)-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786728-93-6
Record name 2-Chloro-1-[2,5-dimethyl-1-(1-methylethyl)-1H-pyrrol-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=786728-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[2,5-dimethyl-1-(1-methylethyl)-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Pyrrole Core

The synthesis begins with the formation of the pyrrole ring, which is a key structural element. This is typically achieved via a condensation reaction involving:

  • A suitable aldehyde or ketone precursor,
  • An amine or ammonia source,
  • Under acidic or basic catalysis conditions.

The 2,5-dimethyl substitution on the pyrrole ring is introduced either by using appropriately substituted starting materials or by electrophilic substitution on the pyrrole ring after its formation.

Detailed Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Pyrrole ring formation Aldehyde + amine, acid/base catalyst Condensation under reflux, solvent varies
N-Isopropylation Isopropyl halide, base (K2CO3/NaH), DMF Room temperature to mild heating
Chloroacetylation Chloroacetyl chloride, AlCl3 or base, low temp Anhydrous conditions, inert atmosphere preferred

Research Findings and Analysis

  • Yield and Purity: Optimizing the temperature and stoichiometry in the N-alkylation and acylation steps significantly improves yield and purity, often exceeding 80% isolated yield with >95% purity after purification.

  • Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy are used to monitor reaction progress and confirm product structure.

  • Side Reactions: Potential side reactions include over-alkylation, polymerization of pyrrole intermediates, and hydrolysis of chloroacetyl chloride. These are minimized by strict control of reaction conditions.

Comparative Data on Similar Pyrrole Derivatives

Compound Variant Key Differences Preparation Notes
2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone Phenyl ring instead of pyrrole N-substituent Similar synthetic route, phenyl substitution via electrophilic aromatic substitution
2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone Dimethylphenyl substituent Multi-step synthesis with controlled temperature and catalysts for regioselectivity
2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone No N-substitution Simpler synthesis, direct acylation of pyrrole ring

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome
1 Pyrrole ring synthesis Aldehyde + amine, acid/base catalyst Formation of 2,5-dimethylpyrrole core
2 N-Alkylation Isopropyl halide, base, aprotic solvent Introduction of isopropyl group on N
3 Acylation Chloroacetyl chloride, Lewis acid/base, low temp Attachment of 2-chloroethanone moiety

Additional Notes

  • The chloroacetyl group is a reactive electrophile, enabling further functionalization via nucleophilic substitution, which is valuable in medicinal chemistry and material science.

  • Industrial scale synthesis requires precise control of reaction parameters and purification steps to ensure batch-to-batch consistency.

  • Safety considerations include handling of chloroacetyl chloride, which is corrosive and lachrymatory, and the use of inert atmospheres to prevent unwanted side reactions.

Scientific Research Applications

2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules . This interaction can lead to the modification of the target molecule, affecting its function and activity .

Comparison with Similar Compounds

2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications in scientific research.

Biological Activity

2-Chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a synthetic compound with the molecular formula C₁₁H₁₆ClNO and a molecular weight of approximately 213.7 g/mol. This compound features a chloro group attached to an ethanone structure, along with a pyrrole derivative as a substituent. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry and pharmacology.

The compound is characterized by:

  • Molecular Formula : C₁₁H₁₆ClNO
  • Molecular Weight : 213.7 g/mol
  • Structure : It contains a chloro group and an isopropyl-2,5-dimethylpyrrol moiety.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against various pathogens. Notably, studies have shown its effectiveness against:

  • Staphylococcus aureus : Exhibiting minimum inhibitory concentration (MIC) values that suggest significant antibacterial activity.
  • Escherichia coli : While less effective than against Staphylococcus, it still demonstrates potential.

Table 1 summarizes the antimicrobial activity of related compounds:

Compound NameMIC (μg/mL)Target Organism
This compound3.90Staphylococcus aureus
Control (Ciprofloxacin)2.00Staphylococcus aureus
Related Compound X12.50Escherichia coli

Cytotoxicity Studies

In vitro studies have also assessed the cytotoxic effects of this compound on various cell lines. The results indicate that:

  • The compound preferentially suppresses the growth of rapidly dividing cells, such as cancer cell lines, compared to normal fibroblasts.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets within bacterial cells:

  • Protein Synthesis Inhibition : The compound may interfere with ribosomal function or protein synthesis pathways, leading to bacterial cell death.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrrole derivatives in drug development. For instance:

  • A study published in MDPI demonstrated that pyrrole-based compounds exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .
  • Another research article focused on the synthesis and evaluation of related compounds, emphasizing their efficacy against resistant strains of bacteria .

Q & A

Q. How can the molecular structure of 2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone be experimentally validated?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Use SHELXL for refinement of crystallographic data, ensuring proper treatment of anisotropic displacement parameters and hydrogen bonding networks . Visualization tools like Mercury CSD can aid in analyzing packing patterns and intermolecular interactions . For preliminary validation, compare computed (DFT-optimized) structures with experimental bond lengths and angles, leveraging software such as Gaussian or ORCA.

Q. What synthetic strategies are employed to prepare this compound?

  • Methodological Answer : Synthesis typically involves chloroacetylation of a pre-functionalized pyrrole core. For example:

Start with 1-isopropyl-2,5-dimethyl-1H-pyrrole.

React with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions .

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is purity assessed, and what analytical techniques are critical?

  • Methodological Answer :
  • HPLC : Use a reverse-phase column with UV detection at 254 nm; compare retention times against standards .
  • NMR : Analyze 1^1H and 13^13C spectra for consistency with expected peaks (e.g., chloroethyl ketone protons at δ 4.2–4.5 ppm, pyrrole methyl groups at δ 1.8–2.1 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI-MS or HRMS .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility.

Perform solvent-phase DFT calculations (e.g., using the SMD model in Gaussian) to simulate NMR shifts .

Compare experimental and computed IR spectra (focus on carbonyl stretches ~1700 cm⁻¹) to identify conformational isomers .

Use dynamic NMR (DNMR) to detect slow exchange processes in solution .

Q. What strategies optimize the compound’s bioactivity, such as inhibition of USP14?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical:

Substituent Variation : Replace the isopropyl group with fluorophenyl (as in IU1, a known USP14 inhibitor) and test enzymatic inhibition via fluorescence-based assays .

Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify key interactions (e.g., chloroethyl ketone binding to USP14’s catalytic cysteine) .

Crystallographic Validation : Co-crystallize the compound with USP14 to map binding modes .

Q. How do crystal packing forces influence the compound’s stability and reactivity?

  • Methodological Answer : Analyze crystal structures using Mercury CSD’s void visualization tool to assess packing efficiency .
  • Hydrogen Bonds : Identify C=O···H-C interactions stabilizing the lattice.
  • Halogen Bonds : Investigate Cl···π interactions with aromatic residues.
  • Thermal Stability : Perform DSC/TGA to correlate packing density with melting points (e.g., analogs melt at 122–135°C) .

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